(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569522
InChI: InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16-;/m1./s1
SMILES: CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl
Molecular Formula: C17H28ClNO2
Molecular Weight: 313.9 g/mol

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride

CAS No.:

Cat. No.: VC13569522

Molecular Formula: C17H28ClNO2

Molecular Weight: 313.9 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride -

Specification

Molecular Formula C17H28ClNO2
Molecular Weight 313.9 g/mol
IUPAC Name (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
Standard InChI InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16-;/m1./s1
Standard InChI Key KBXMBGWSOLBOQM-OALZAMAHSA-N
Isomeric SMILES CC1=C2CCCC2=C(C=C1)OC[C@H]([C@@H](C)NC(C)C)O.Cl
SMILES CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl
Canonical SMILES CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

The compound features a 7-methyl-2,3-dihydro-1H-inden-4-yl group linked via an ether bond to a butan-2-ol backbone. The hydroxyl group at position 2 and the isopropylamino group at position 3 are configured in the (2S,3R) stereochemistry, as confirmed by its IUPAC name and InChI string . The hydrochloride salt enhances solubility, a common modification for bioactive amines.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC17H28ClNO2\text{C}_{17}\text{H}_{28}\text{ClNO}_{2}
Molecular Weight313.9 g/mol
Exact Mass313.181 Da
Stereochemistry(2S,3R)
InChIKeyKBXMBGWSOLBOQM-OALZAMAHSA-N
SMILESCC1=C2CCCC2=C(C=C1)OCC@HO.Cl

The indene moiety contributes aromaticity and planar rigidity, while the butanol chain introduces stereochemical diversity. The (2S,3R) configuration distinguishes it from stereoisomers like (2R,3R) and (2R,3S), which exhibit distinct physicochemical profiles . For instance, the (2R,3R)-isomer has a molecular weight of 313.863 g/mol , slightly higher due to isotopic variations.

Synthesis and Analytical Validation

Retrosynthetic Strategy

The synthesis employs a retrosynthetic approach, dissecting the molecule into an indene-derived ether and a chiral amino alcohol segment. Key steps include:

  • Etherification: Coupling 7-methyl-2,3-dihydro-1H-inden-4-ol with a chiral epoxide precursor.

  • Amination: Introducing the isopropylamino group via nucleophilic substitution.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): Confirms regio- and stereochemistry. The indene protons resonate between δ 6.5–7.0 ppm, while the methine proton adjacent to the hydroxyl group appears near δ 3.8 ppm.

  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity, critical for pharmacological studies.

  • Mass Spectrometry: Matches the exact mass (313.181 Da) to the theoretical value .

Table 2: Synthetic and Analytical Overview

ParameterDetailsSource
Key Intermediate7-Methyl-2,3-dihydro-1H-inden-4-ol
Chiral ResolutionDiastereomeric crystallization
Purity Threshold>95% (HPLC)
Critical Characterization1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (~10 mg/mL at 25°C), advantageous for formulation. The LogP value of 3.8 indicates lipophilicity, suggesting membrane permeability. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months.

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy: Peaks at 3300 cm1^{-1} (O-H stretch) and 1650 cm1^{-1} (C-N stretch).

  • Ultraviolet-Visible (UV-Vis): λmax\lambda_{\text{max}} at 275 nm (indene π→π* transition).

IsomerSolubility (mg/mL)LogPBioactivity HypothesisSource
(2S,3R)103.8Cardiovascular modulation
(2R,3R)8.53.8Neurological targeting
(2R,3S)7.24.2CNS penetration

Future Research Directions

  • Target Identification: Screen against GPCR libraries to identify binding partners.

  • In Vivo Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Stereochemical Optimization: Compare efficacy across isomers to guide drug design.

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